
2-(Trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one is a compound that features a trifluoromethyl group attached to a naphthyridine core. The trifluoromethyl group is known for its significant role in enhancing the chemical and metabolic stability of compounds, making it a valuable motif in pharmaceuticals, agrochemicals, and materials .
Preparation Methods
The synthesis of 2-(Trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts. For instance, trifluoromethyl ketones can be synthesized by the trifluoromethylation of aldehydes using (bpy)Cu(CF3)3, Et3SiH, and K2S2O8 in aqueous acetone at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-(Trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The trifluoromethyl group can participate in substitution reactions, such as nucleophilic and electrophilic trifluoromethylation. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in biological studies, particularly in the development of new biochemical assays.
Medicine: Its presence in pharmaceuticals can enhance the efficacy and stability of drugs.
Industry: The compound is used in the production of materials with improved chemical properties.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one involves its interaction with specific molecular targets and pathways. For example, trifluoromethyl ketones, a related class of compounds, have been shown to inhibit histone deacetylase enzymes by binding to the zinc ion in the enzyme’s active site . This interaction can lead to changes in gene expression and protein function, which are crucial in various biological processes.
Comparison with Similar Compounds
2-(Trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one can be compared with other trifluoromethylated compounds, such as:
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and exhibit similar stability and reactivity.
α-(Trifluoromethyl)styrenes: These compounds are versatile synthetic intermediates used in the preparation of more complex fluorinated compounds.
Trifluoromethyl aniline: This compound is used in organic synthesis and has applications in pharmaceuticals and agrochemicals. The uniqueness of this compound lies in its specific structure and the presence of the naphthyridine core, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C9H7F3N2O |
|---|---|
Molecular Weight |
216.16 g/mol |
IUPAC Name |
2-(trifluoromethyl)-7,8-dihydro-6H-1,6-naphthyridin-5-one |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)7-2-1-5-6(14-7)3-4-13-8(5)15/h1-2H,3-4H2,(H,13,15) |
InChI Key |
OHFBLMGXRJXVCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=C1N=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


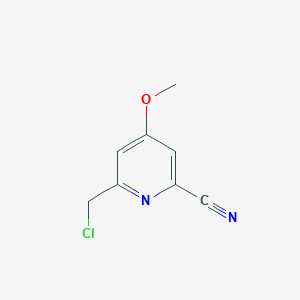
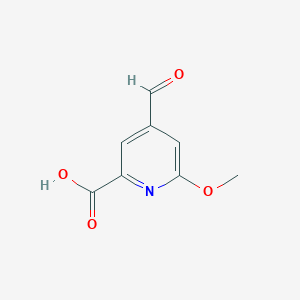


![2-[(2,2,2-Trideuterioacetyl)amino]butanoic acid](/img/structure/B14846359.png)

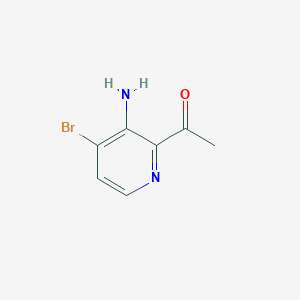

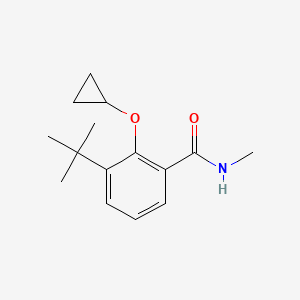
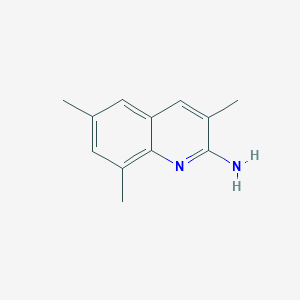
![[4-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14846387.png)
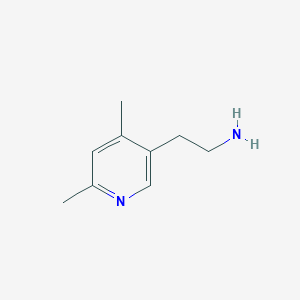
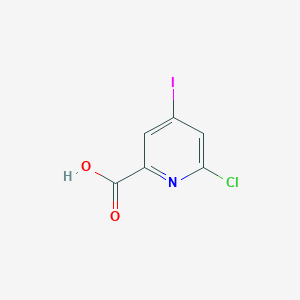
![6-(Chloromethyl)-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B14846404.png)
